Cas no 869528-07-4 (4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER)

4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER 化学的及び物理的性質
名前と識別子
-
- 4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER
- 869528-07-4
- Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate
- SCHEMBL3853557
- 2-chloro-6-difluoromethyl-isonicotinic acid methyl ester
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- インチ: InChI=1S/C8H6ClF2NO2/c1-14-8(13)4-2-5(7(10)11)12-6(9)3-4/h2-3,7H,1H3
- InChIKey: JJBUMYXOGRLKJX-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 221.0055125Da
- どういたいしつりょう: 221.0055125Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 39.2Ų
4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023025080-250mg |
Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate |
869528-07-4 | 97% | 250mg |
$652.80 | 2023-08-31 | |
Alichem | A023025080-500mg |
Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate |
869528-07-4 | 97% | 500mg |
$931.00 | 2023-08-31 | |
Alichem | A023025080-1g |
Methyl 2-chloro-6-(difluoromethyl)pyridine-4-carboxylate |
869528-07-4 | 97% | 1g |
$1831.20 | 2023-08-31 |
4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTER 関連文献
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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4-PYRIDINECARBOXYLIC ACID, 2-CHLORO-6-(DIFLUOROMETHYL)-, METHYL ESTERに関する追加情報
4-Pyridinecarboxylic Acid, 2-Chloro-6-(Difluoromethyl)-, Methyl Ester
The compound with CAS No. 869528-07-4, known as 4-pyridinecarboxylic acid, 2-chloro-6-(difluoromethyl)-, methyl ester, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its pyridine ring structure, which serves as the central framework for its functional groups. The pyridine ring is a six-membered aromatic ring containing one nitrogen atom, providing unique electronic properties that make it highly versatile in chemical reactions.
The methyl ester group attached to the pyridine ring adds to the compound's reactivity and solubility, making it suitable for a wide range of applications. The difluoromethyl group at the 6-position introduces additional fluorine atoms, enhancing the compound's stability and reactivity. This combination of functional groups makes the compound a valuable intermediate in organic synthesis, particularly in the development of advanced materials and pharmaceuticals.
Recent studies have highlighted the importance of fluorinated pyridine derivatives in modern chemistry. Fluorine atoms are known for their high electronegativity and ability to stabilize molecules through inductive effects. In the case of 4-pyridinecarboxylic acid, 2-chloro-6-(difluoromethyl)-, methyl ester, the presence of fluorine atoms significantly influences the electronic properties of the molecule. This makes it an ideal candidate for applications in drug design, where precise control over molecular interactions is crucial.
The chloro group at the 2-position further enhances the compound's reactivity by introducing electron-withdrawing effects. This makes it highly effective in catalytic processes and as a precursor for more complex molecules. Recent research has demonstrated that such chlorinated pyridine derivatives can be used in the synthesis of bioactive compounds with potential anti-cancer and anti-inflammatory properties.
One of the most promising applications of this compound lies in its use as a building block for advanced materials. The combination of a pyridine ring with fluorinated and chlorinated substituents provides excellent thermal stability and mechanical strength. These properties make it suitable for use in high-performance polymers and composites, which are increasingly demanded in industries such as aerospace and electronics.
In terms of synthesis, 4-pyridinecarboxylic acid, 2-chloro-6-(difluoromethyl)-, methyl ester can be prepared through a variety of methods. One common approach involves nucleophilic substitution reactions on chloropyridines followed by esterification to introduce the methyl ester group. The introduction of the difluoromethyl group typically requires specialized techniques such as fluorination using electrophilic fluorinating agents or through substitution reactions involving fluorinated intermediates.
Recent advancements in catalytic processes have made it possible to synthesize this compound with higher yields and greater purity. These improvements are driven by the increasing demand for high-quality intermediates in pharmaceutical and materials science industries. The ability to control reaction conditions precisely has also enabled researchers to explore new synthetic pathways that could lead to even more efficient production methods.
The unique combination of functional groups in this compound also makes it an attractive candidate for use in electrochemical applications. The pyridine ring's aromaticity provides excellent electron transport properties, while the fluorinated substituents enhance ion conductivity. These characteristics make it a potential candidate for use in advanced battery technologies and energy storage systems.
In conclusion, 4-pyridinecarboxylic acid, 2-chloro-6-(difluoromethyl)-, methyl ester (CAS No. 869528-07-4) is a versatile and highly functionalized organic compound with a wide range of potential applications. Its unique structure allows it to serve as an intermediate in organic synthesis, a building block for advanced materials, and a precursor for bioactive compounds with therapeutic potential. As research continues to uncover new properties and applications for this compound, its role in modern chemistry is likely to grow even further.
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